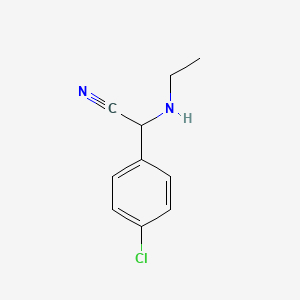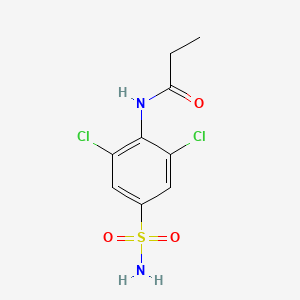
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol
Descripción general
Descripción
The compound “5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a phenyl group (a benzene ring minus one hydrogen), a trifluoroethyl group (an ethyl group with three fluorine atoms), and a thiol group (an alcohol group, but with sulfur instead of oxygen).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate imidazole with a phenyl group, followed by the introduction of the trifluoroethyl group and the thiol group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl ring, the trifluoroethyl group, and the thiol group. The electron-withdrawing nature of the trifluoroethyl group could have significant effects on the chemical properties of the compound.Chemical Reactions Analysis
Again, without specific data, it’s hard to predict the exact chemical reactions this compound would undergo. However, the thiol group is known to be reactive, and could participate in reactions such as oxidation or the formation of disulfide bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroethyl group could increase its lipophilicity, while the thiol group could make it more prone to oxidation.Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Transformations
- 1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been utilized in the regioselective formal hydroamination of styrenes, demonstrating a unique Markovnikov-selective formal hydroamination process. This transformation may occur through hydrothiolation, followed by rearrangement to hydroamination products, suggesting potential applications in synthetic chemistry (Savolainen, Han, & Wu, 2014).
Materials Science and Corrosion Inhibition
- Derivatives of imidazole-2-thiol, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, have shown effective corrosion inhibition properties for mild steel in sulfuric acid. This involves protective layer formation on the metal surface, indicating applications in materials science and corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Electrochemistry
- The electrochemical properties of various imidazole-2-thiols, including those with phenyl substitutions, have been extensively studied. These studies focus on the oxidation and reduction potentials of these compounds, indicating their potential use in electrochemical applications (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).
Photophysical and Electroluminescence Studies
- Imidazole derivatives, including those with phenyl substituents, have been investigated for their photophysical properties and electroluminescence. These studies involve the synthesis of novel compounds and examination of their thermal, electrochemical, and optical properties, suggesting potential applications in photonics and optoelectronics (Kula et al., 2021).
Antimicrobial Applications
- Imidazole derivatives, such as those related to 5-phenyl-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for antimicrobial activities. These compounds have shown effectiveness against various microbial species, indicating their potential in developing new antimicrobial agents (R. et al., 2017).
Structural and Magnetic Properties
- Complexes based on derivatives of phenyl-substituted imidazoles, like 1-phenyl-1H-tetrazole-5-thiol, have been synthesized and characterized, revealing insights into their structural and magnetic properties. This includes studies on their antiferromagnetic interactions and potential applications in magnetic materials (Song et al., 2017).
Safety And Hazards
Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, compounds containing thiol groups can often have strong and unpleasant odors, and may also be toxic or harmful if ingested or inhaled.
Direcciones Futuras
Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, and conducting detailed studies to fully characterize its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
4-phenyl-3-(2,2,2-trifluoroethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)7-16-9(6-15-10(16)17)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDTVDXUFYCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



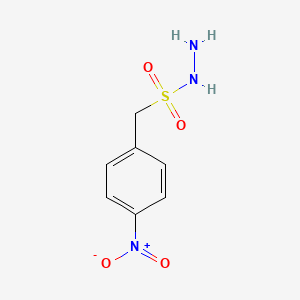
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
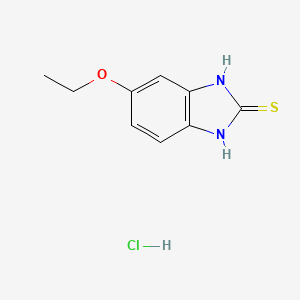
![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)


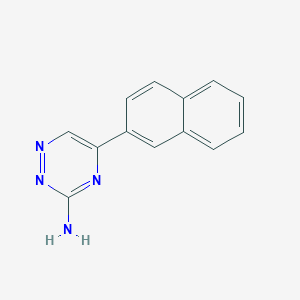
![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)
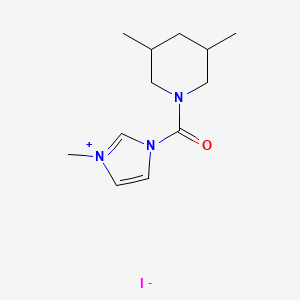
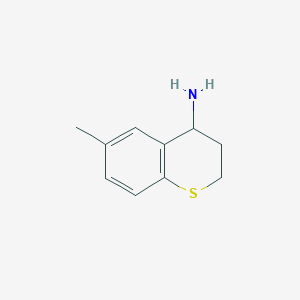
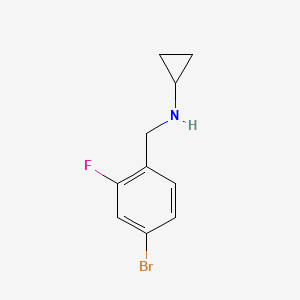
![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
